Lipophilicity Comparison: 3,5-Dibromo-4-carbaldehyde Exhibits Intermediate logP Ideal for CNS Drug Design
3,5-Dibromopyridine-4-carbaldehyde demonstrates a calculated XLogP3 of 1.7, placing it within the optimal lipophilicity range (logP 1–3) for CNS drug candidates. This value is 0.5 log units lower than its dichloro analog (XLogP3 2.2), indicating reduced lipophilicity that may translate to lower non-specific tissue binding and improved metabolic stability [1]. The topological polar surface area (TPSA) of 30 Ų is identical across both analogs, ensuring comparable membrane permeability [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 3,5-Dichloropyridine-4-carbaldehyde: XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = -0.5 |
| Conditions | PubChem computed XLogP3 values using XLogP3 3.0 algorithm |
Why This Matters
Lower lipophilicity of the dibromo analog may reduce non-specific binding and improve developability profiles in CNS programs compared to the dichloro variant.
- [1] PubChem. 3,5-Dibromo-4-pyridinecarboxaldehyde, CID 2762998. National Center for Biotechnology Information. View Source
- [2] Molbase. 3,5-Dichloroisonicotinaldehyde. Compound Properties Database. View Source
